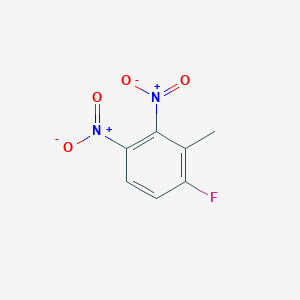

6-Fluoro-2,3-dinitrotoluene

Description

Contextualization within Nitroaromatic Chemistry

Nitroaromatic compounds, characterized by the presence of one or more nitro groups (—NO₂) attached to an aromatic ring, are a cornerstone of industrial chemistry. They serve as crucial intermediates in the synthesis of a vast array of commercial products, including dyes, polymers, pharmaceuticals, and agrochemicals. researchgate.netwaterquality.gov.au Dinitrotoluenes (DNTs), such as the well-known 2,4- and 2,6-isomers, are primarily used in the production of toluene (B28343) diisocyanate, a key monomer for polyurethane manufacturing. waterquality.gov.aunih.gov

The chemistry of nitroaromatics is dominated by the strong electron-withdrawing nature of the nitro group. This property deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, a key reaction in the synthesis of many derivatives. The nitration of toluene itself typically yields a mixture of isomers, with the 2- and 4-positions being the most common sites for substitution. nih.gov The synthesis of specific isomers like 2,3-dinitrotoluene (B167053) involves targeted synthetic strategies. waterquality.gov.aunih.gov

Significance of Fluorine Substitution in Aromatic Systems

The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. researchgate.net In aromatic systems, the high electronegativity of fluorine impacts the electron density of the ring, influencing its reactivity. This "fluorine effect" can lead to enhanced metabolic stability, increased lipophilicity, and altered binding affinities in biologically active molecules, making fluorination a widely used strategy in drug discovery. researchgate.net

In the context of nitroaromatics, fluorine substitution has been explored for various purposes. It can influence the regioselectivity of further reactions and modify the energetic properties of the molecule. researchgate.netrsc.org Research into fluorinated nitrotoluenes has shown that the presence of fluorine can affect detonation properties and thermal stability, making them of interest as potential energetic materials. researchgate.net

Research Landscape of 6-Fluoro-2,3-dinitrotoluene

Despite the broad interest in both nitroaromatics and organofluorine compounds, the specific isomer this compound (CAS Number: 290353-55-8) appears to be a sparsely studied compound in the available scientific literature. chemicalbook.comchemblocks.com While it is listed in chemical databases and available from suppliers, detailed academic studies focusing on its synthesis, properties, and applications are not prominent.

The research landscape is more populated by studies on its precursors and other isomers. For instance, the nitration of o-fluorotoluene is a known route to produce a mixture of 2-fluoro-3-nitrotoluene (B1317587) and 2-fluoro-5-nitrotoluene (B1294961). guidechem.comgoogle.com Further nitration of these mononitro precursors would be a logical, though not explicitly documented, pathway toward dinitrated products like this compound. Studies on the regioselective nitration of various fluorotoluenes using solid acid catalysts have been conducted, primarily yielding other isomers such as 2-fluoro-5-nitrotoluene and 3-fluoro-6-nitrotoluene. researchgate.netrsc.orgrsc.org This suggests that directing the second nitro group to the desired position to form the this compound isomer presents a regiochemical challenge that has not been extensively addressed in published research.

Scope and Objectives of Research on this compound

Given the limited specific research, the scope for future investigation into this compound is considerable. Key objectives for academic research would logically include:

Development of a Regioselective Synthesis: A primary goal would be to establish an efficient and selective synthetic route. This would likely involve investigating the dinitration of 2-fluoro-toluene or the selective nitration of 2-fluoro-3-nitrotoluene or 3-fluoro-2-nitrotoluene, potentially exploring novel catalytic systems to control the position of the incoming nitro groups.

Physicochemical Characterization: A thorough analysis of the compound's properties is essential. This would involve determining its melting and boiling points, solubility, and spectral characteristics (NMR, IR, Mass Spectrometry). Computational studies could complement experimental work to understand its conformational and electronic structure, comparing it with other dinitrotoluene isomers. biosynth.com

Exploration of Potential Applications: Research would aim to identify potential uses for the compound. Based on the applications of related molecules, this could include its evaluation as an intermediate in the synthesis of novel pharmaceuticals or agrochemicals, where the specific arrangement of fluoro and nitro groups might impart desirable biological activity. guidechem.com Another avenue would be the investigation of its energetic properties, comparing its density, thermal stability, and decomposition behavior to established compounds like TNT and other fluorinated dinitrotoluenes. researchgate.net

Data Tables

Table 1: Physicochemical Properties of Selected Nitrotoluene Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3-Dinitrotoluene | 602-01-7 | C₇H₆N₂O₄ | 182.13 | 63 | ~250 |

| 2,6-Dinitrotoluene | 606-20-2 | C₇H₆N₂O₄ | 182.13 | 56-61 | 278.2 |

| 2-Fluoro-3-nitrotoluene | 437-86-5 | C₇H₆FNO₂ | 155.13 | 19 | 111 |

| 2-Fluoro-6-nitrotoluene (B1294474) | 769-10-8 | C₇H₆FNO₂ | 155.13 | 6.5-7 | 97 (at 11 mmHg) |

| This compound | 290353-55-8 | C₇H₅FN₂O₄ | 200.12 | N/A | N/A |

Data sourced from PubChem and other chemical supplier databases. nih.govchemicalbook.comnih.govchemicalbook.com "N/A" indicates data not available in surveyed literature.

Table 2: Overview of Synthesis Methods for Fluoronitrotoluene Precursors

| Product | Starting Material | Reagents | Key Conditions | Reference |

| 2-Fluoro-3-nitrotoluene & 2-Fluoro-5-nitrotoluene | o-Fluorotoluene | Mixed acid (HNO₃/H₂SO₄) | 20-35°C | guidechem.comgoogle.com |

| 2-Fluoro-5-nitrotoluene | 2-Fluorotoluene (B1218778) | 70% HNO₃, Solid acid catalyst (e.g., MoO₃/SiO₂) | 90°C | researchgate.netrsc.org |

| 3-Fluoro-6-nitrotoluene & 3-Fluoro-4-nitrotoluene (B108573) | 3-Fluorotoluene (B1676563) | 70% HNO₃, Solid acid catalyst (e.g., H-beta) | 60°C | researchgate.netrsc.org |

| 2-Fluoro-4-nitrotoluene | 2,4-Dinitrotoluene | Potassium fluoride (B91410), Choline chloride/urea, DMSO | 160°C | guidechem.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-2-methyl-3,4-dinitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O4/c1-4-5(8)2-3-6(9(11)12)7(4)10(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIZQVBDXSQYWAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457938 | |

| Record name | 6-Fluoro-2,3-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

290353-55-8 | |

| Record name | 6-Fluoro-2,3-dinitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 6 Fluoro 2,3 Dinitrotoluene

Nitration Pathways of Fluorotoluene Derivatives

The introduction of nitro groups onto a fluorotoluene skeleton is typically achieved through electrophilic aromatic substitution. The regiochemical outcome of these reactions is governed by the electronic and steric properties of the substituents already present on the benzene (B151609) ring, namely the fluorine atom and the methyl group.

Influence of Fluorine on Electrophilic Aromatic Nitration Mechanisms

The fluorine atom, being highly electronegative, exerts a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This effect deactivates the ring towards electrophilic attack, making the nitration of fluorotoluene slower than that of toluene (B28343) itself. However, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic pi-system through resonance (+R effect). This resonance effect is most pronounced at the ortho and para positions relative to the fluorine atom.

Regioselectivity and Yield Optimization in Nitration Processes

The nitration of fluorotoluene isomers with mixed acids (a combination of nitric acid and sulfuric acid) typically yields a mixture of mononitrated products. For instance, the nitration of 2-fluorotoluene (B1218778) can produce 2-fluoro-3-nitrotoluene (B1317587), 2-fluoro-5-nitrotoluene (B1294961), and 2-fluoro-6-nitrotoluene (B1294474). The relative yields of these isomers are dependent on the reaction conditions, such as temperature, reaction time, and the composition of the nitrating mixture.

Recent research has explored the use of solid acid catalysts to improve the regioselectivity and yield of fluorotoluene nitration while offering a more environmentally benign alternative to traditional mixed acids. Studies have shown that catalysts such as Fe/Mo/SiO₂, MoO₃/SiO₂, and H-beta can significantly influence the product distribution. For example, the nitration of 2-fluorotoluene at 90°C using 70% nitric acid over certain solid acid catalysts has shown high selectivity towards the formation of 2-fluoro-5-nitrotoluene. google.com Similarly, the nitration of 3-fluorotoluene (B1676563) under similar conditions can yield 3-fluoro-6-nitrotoluene and 3-fluoro-4-nitrotoluene (B108573) with high selectivity. google.com

Optimizing the yield of a specific isomer, such as a precursor for 6-fluoro-2,3-dinitrotoluene, requires careful control of these reaction parameters. Lower temperatures generally favor para-substitution due to steric hindrance at the ortho position. The choice of catalyst can also be tailored to favor the formation of a desired isomer by influencing the transition state energies of the different reaction pathways.

Precursor Synthesis and Functionalization Approaches

The synthesis of this compound would logically proceed from a suitably substituted fluoronitrotoluene precursor. One of the most direct precursors would be 2-fluoro-3-nitrotoluene.

A documented method for the synthesis of 2-fluoro-3-nitrotoluene involves the direct nitration of o-fluorotoluene. google.comguidechem.com This reaction, typically carried out with a mixture of nitric acid and sulfuric acid at controlled temperatures (e.g., 20-35°C), yields a mixture of isomers, including 2-fluoro-3-nitrotoluene and 2-fluoro-5-nitrotoluene. google.comguidechem.com The desired 2-fluoro-3-nitrotoluene can then be separated from the isomeric mixture by fractional distillation under reduced pressure. google.comguidechem.com

An alternative synthetic route to 2-fluoro-3-nitrotoluene starts from o-methylphenol. This multi-step process involves the selective nitration of o-methylphenol to generate 2-methyl-6-nitrophenol. Subsequent hydroxyl chlorination yields 2-chloro-3-nitrotoluene, which is then converted to 2-fluoro-3-nitrotoluene via a fluorination reaction. This approach avoids the separation of isomers from a direct nitration of o-fluorotoluene.

Novel Synthetic Routes to Fluorinated Dinitrotoluenes

While a direct and high-yield synthesis of this compound is not extensively documented in readily available literature, a plausible synthetic strategy can be proposed based on established principles of electrophilic aromatic substitution. The key challenge lies in controlling the regioselectivity of the second nitration step on a fluoronitrotoluene precursor.

Considering 2-fluoro-3-nitrotoluene as the precursor, the directing effects of the existing substituents must be analyzed. The fluorine at position 2 is an ortho, para-director, while the nitro group at position 3 is a meta-director. The fluorine would direct the incoming second nitro group to positions 1 (ortho) and 5 (para). The nitro group would direct the incoming electrophile to positions 1, 5, and to a lesser extent, the sterically hindered position between the two existing groups. Therefore, the nitration of 2-fluoro-3-nitrotoluene would be expected to predominantly yield 2-fluoro-3,5-dinitrotoluene.

To obtain the desired this compound, an alternative precursor should be considered. A potential, though less direct, route could involve the dinitration of 2-fluorotoluene under forcing conditions. The initial mononitration would produce a mixture of isomers. Subsequent nitration of the 2-fluoro-6-nitrotoluene isomer, if it can be isolated, could potentially lead to the desired product. In 2-fluoro-6-nitrotoluene, the fluorine at position 2 directs to positions 1 (ortho) and 5 (para). The nitro group at position 6 directs to positions 2 (meta, already substituted), 4 (meta), and the highly deactivated position 5 (ortho). The methyl group at position 1 is an ortho, para-director. The combined directing effects in this isomer are complex, and achieving selective nitration at the 3-position would be challenging and likely result in a mixture of products.

A more promising, albeit potentially longer, synthetic route could involve the construction of the aromatic ring with the desired substitution pattern already in place, followed by functional group transformations. Another possibility is the fluorination of a pre-existing dinitrotoluene derivative. For instance, a nucleophilic aromatic substitution reaction on a suitable di-nitro-halotoluene could potentially introduce the fluorine atom at the desired position.

Controlled Reaction Conditions for Selective Synthesis

Achieving the selective synthesis of this compound necessitates precise control over the reaction conditions to manage the regioselectivity of the nitration steps.

For the synthesis of the 2-fluoro-3-nitrotoluene precursor:

| Parameter | Condition | Rationale |

|---|---|---|

| Reactant | o-Fluorotoluene | Direct precursor. |

| Nitrating Agent | Mixed acid (HNO₃/H₂SO₄) | Provides the electrophile (NO₂⁺). |

| Temperature | 20-35°C google.comguidechem.com | To control the rate of reaction and minimize side product formation. |

| Stoichiometry | Controlled addition of nitrating agent | To favor mononitration and prevent over-nitration. |

| Work-up | Neutralization and fractional distillation | To isolate the desired 2-fluoro-3-nitrotoluene isomer. google.comguidechem.com |

For the proposed second nitration to form this compound (hypothetical):

| Parameter | Condition | Rationale |

|---|---|---|

| Reactant | A suitable fluoronitrotoluene precursor (e.g., 2-fluoro-6-nitrotoluene) | To introduce the second nitro group. |

| Nitrating Agent | Stronger nitrating conditions (e.g., fuming HNO₃/H₂SO₄) | Required to overcome the deactivating effect of the existing nitro group. |

| Temperature | Carefully controlled, likely elevated | To provide sufficient activation energy for the second nitration. |

| Catalyst | Potentially a shape-selective solid acid catalyst | To influence the regioselectivity towards the desired isomer. |

| Reaction Time | Monitored to maximize the yield of the desired product | To prevent side reactions and decomposition. |

It is important to reiterate that the synthesis of this compound is not a straightforward process due to the competing directing effects of the substituents. The development of a successful and selective synthesis would likely require significant empirical optimization of the reaction conditions and potentially the exploration of novel synthetic strategies beyond simple electrophilic nitration.

Reactivity and Transformation Studies of 6 Fluoro 2,3 Dinitrotoluene

Mechanistic Investigations of Chemical Reactions

Mechanistic investigations into the reactions of 6-Fluoro-2,3-dinitrotoluene primarily focus on nucleophilic aromatic substitution (SNAr). The presence of two strongly electron-withdrawing nitro groups significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The generally accepted mechanism for SNAr reactions on such activated systems is the addition-elimination mechanism.

This two-step process involves:

Nucleophilic Addition: A nucleophile attacks the carbon atom bearing the fluorine, which is the most common leaving group in such activated systems. This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho and para nitro groups.

Elimination of the Leaving Group: The aromaticity of the ring is restored through the expulsion of the fluoride (B91410) ion, which is a competent leaving group in this context due to the strong activation of the ring.

The fluorine atom's high electronegativity contributes to the electrophilicity of the carbon it is attached to, further facilitating the initial nucleophilic attack.

Nucleophilic Aromatic Substitution Reactions of Fluorinated Dinitrotoluenes

This compound is highly activated towards nucleophilic aromatic substitution. The fluorine atom is positioned ortho to one nitro group and meta to the other. The ortho nitro group provides strong activation through both inductive and resonance effects, while the meta nitro group contributes a significant inductive electron-withdrawing effect. This electronic arrangement makes the carbon atom at the 6-position highly electrophilic and prone to substitution by a wide range of nucleophiles.

In SNAr reactions, the reactivity of halogens as leaving groups often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the strong electron-withdrawing inductive effect of fluorine.

| Nucleophile | Reagent Example | Expected Product | Reaction Conditions |

|---|---|---|---|

| Alkoxide | Sodium methoxide (B1231860) (NaOCH3) | 6-Methoxy-2,3-dinitrotoluene | Typically in methanol (B129727) or an aprotic polar solvent |

| Amine | Ammonia (NH3) or primary/secondary amines | 6-Amino-2,3-dinitrotoluene or N-substituted derivatives | Often requires heating in a suitable solvent |

| Thiolate | Sodium thiophenoxide (NaSPh) | 6-(Phenylthio)-2,3-dinitrotoluene | Usually carried out in a polar aprotic solvent like DMF or DMSO |

| Hydroxide (B78521) | Potassium hydroxide (KOH) | 6-Hydroxy-2,3-dinitrotoluene | Aqueous or alcoholic solution, may require heat |

Electrophilic Reactivity Profiles

The aromatic ring of this compound is extremely deactivated towards electrophilic aromatic substitution. This is due to the powerful electron-withdrawing effects of the two nitro groups and the fluorine atom. These groups significantly reduce the electron density of the benzene (B151609) ring, making it a very poor nucleophile and thus highly unreactive towards electrophiles such as nitronium ions (NO₂⁺) or acylium ions.

The substituents on the ring have the following directing effects in the context of electrophilic substitution:

-CH₃ (Methyl): Activating, ortho-, para-directing.

-NO₂ (Nitro): Deactivating, meta-directing.

-F (Fluoro): Deactivating, ortho-, para-directing.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -CH₃ | 1 | Activating | Ortho, Para (positions 2, 4, 6) |

| -NO₂ | 2 | Deactivating | Meta (positions 4, 6) |

| -NO₂ | 3 | Deactivating | Meta (positions 1, 5) |

| -F | 6 | Deactivating | Ortho, Para (positions 1, 3, 5) |

Considering the additive effects of these substituents, all positions on the ring are strongly deactivated. Any forced electrophilic substitution, which would require extremely harsh conditions, would likely be complex and yield multiple products with low efficiency.

Reductive Transformations and Metabolite Formation (Academic Perspective)

From an academic standpoint, the reductive transformations of this compound are of interest. The nitro groups are susceptible to reduction by various reagents. The reduction can proceed in a stepwise manner, and the selectivity can sometimes be controlled by the choice of reducing agent and reaction conditions.

Common reducing agents and their expected effects include:

Catalytic Hydrogenation (e.g., H₂, Pd/C): This method is generally non-selective and will typically reduce both nitro groups to amino groups, yielding 6-Fluoro-2,3-diaminotoluene.

Metal/Acid Reductions (e.g., Sn/HCl, Fe/HCl): Similar to catalytic hydrogenation, these conditions are usually strong enough to reduce both nitro groups.

Selective Reducing Agents (e.g., Sodium Sulfide, Hydrosulfite): Under carefully controlled conditions, it may be possible to achieve selective reduction of one nitro group. The nitro group at the 2-position, being sterically hindered by the adjacent methyl and nitro groups, might be reduced at a different rate than the nitro group at the 3-position.

The academic interest in these transformations often relates to the synthesis of novel heterocyclic compounds or the study of the electronic and steric effects on the regioselectivity of the reduction. The resulting aminonitrotoluenes and diaminotoluenes are valuable synthetic intermediates.

Thermal Decomposition Pathways and Stability Analysis

The thermal stability of nitrated aromatic compounds is a critical aspect of their chemistry, particularly for those with multiple nitro groups. The decomposition of such compounds is typically an exothermic process that can be initiated by heat. For this compound, the primary pathway for thermal decomposition is expected to involve the nitro groups.

Based on studies of related dinitrotoluenes, the initial and key step in the thermal decomposition is often the homolytic cleavage of a carbon-nitro (C-NO₂) bond. epa.gov This generates an aryl radical and nitrogen dioxide (NO₂). The subsequent reactions can be complex, involving radical chain processes, rearrangements, and the formation of various gaseous products (e.g., CO, CO₂, N₂, H₂O) and solid residues.

Spectroscopic Characterization and Structural Elucidation of 6 Fluoro 2,3 Dinitrotoluene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the specific environments of other magnetically active nuclei within a molecule. For 6-Fluoro-2,3-dinitrotoluene, a combination of ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectroscopy provides a complete picture of its structure.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would likely display two doublets, characteristic of the two adjacent protons on the benzene (B151609) ring. The proton at position 4 is expected to be coupled to the proton at position 5, and the proton at position 5 will be coupled to both the proton at position 4 and the fluorine atom at position 6. The methyl protons would appear as a singlet, typically in the upfield region of the spectrum. The electron-withdrawing nature of the two nitro groups and the fluorine atom would cause the aromatic protons to be significantly deshielded, shifting their signals downfield.

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-4 | 7.8 - 8.2 | d | J(H4-H5) = 8-9 |

| H-5 | 7.4 - 7.7 | dd | J(H5-H4) = 8-9, J(H5-F6) = 5-6 |

| CH₃ | 2.5 - 2.7 | s | - |

Note: Predicted data is based on established substituent effects in aromatic systems.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the six aromatic carbons and the one methyl carbon. The carbons directly attached to the electron-withdrawing nitro groups (C-2 and C-3) and the fluorine atom (C-6) would be significantly deshielded. The carbon bearing the fluorine atom will also exhibit splitting due to carbon-fluorine coupling (¹J(C-F)). The other aromatic carbons will also show smaller C-F couplings.

Predicted ¹³C NMR Data for this compound:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 130 - 135 |

| C-2 | 145 - 150 |

| C-3 | 140 - 145 |

| C-4 | 125 - 130 |

| C-5 | 120 - 125 |

| C-6 | 155 - 160 (d, ¹J(C-F) ≈ 250 Hz) |

| CH₃ | 15 - 20 |

Note: Predicted data is based on established substituent effects in aromatic systems.

¹⁹F NMR is a highly sensitive technique for characterizing the environment of fluorine atoms in a molecule. researchgate.net For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic effects of the nitro and methyl groups on the aromatic ring. The signal will likely appear as a doublet of doublets due to coupling with the adjacent aromatic proton (H-5) and a smaller long-range coupling with the other aromatic proton (H-4).

Predicted ¹⁹F NMR Data for this compound:

| Fluorine Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| F-6 | -110 to -120 | dd |

Note: Chemical shifts are referenced to CFCl₃. Predicted data is based on typical values for fluoroaromatic compounds.

¹⁵N NMR spectroscopy, although less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, can provide direct information about the nitrogen environment of the nitro groups. For this compound, two distinct signals for the two non-equivalent nitro groups would be expected. The chemical shifts of these signals are sensitive to the electronic environment, with the positions of the nitro groups relative to the fluorine and methyl substituents influencing their resonance frequencies. The chemical shift range for nitro groups in aromatic compounds is typically found between -20 to +20 ppm relative to nitromethane.

Predicted ¹⁵N NMR Data for this compound:

| Nitrogen Atom | Predicted Chemical Shift (ppm) |

| N (at C-2) | -5 to +5 |

| N (at C-3) | -10 to 0 |

Note: Chemical shifts are referenced to CH₃NO₂.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the nitro groups, the C-F bond, the aromatic ring, and the methyl group. The two nitro groups will give rise to strong symmetric and asymmetric stretching vibrations. The C-F bond will have a characteristic stretching vibration in the fingerprint region. The aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The methyl group will show characteristic C-H stretching and bending vibrations.

Predicted FT-IR Data for this compound:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3050 - 3150 | Stretching |

| Methyl C-H | 2850 - 3000 | Stretching |

| Asymmetric NO₂ | 1520 - 1560 | Stretching |

| Symmetric NO₂ | 1340 - 1370 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| C-F | 1100 - 1250 | Stretching |

| C-N | 800 - 900 | Stretching |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a distinct spectral fingerprint based on its structure. For this compound, specific Raman shifts are expected that correspond to the vibrations of its functional groups and aromatic skeleton. Although a dedicated experimental spectrum for this compound is not publicly available, its characteristic peaks can be predicted based on data from analogous compounds.

The key vibrational modes expected for this compound include the symmetric and asymmetric stretching of the two nitro (NO₂) groups, which are typically strong and located in the 1320–1600 cm⁻¹ region uci.edu. The carbon-fluorine (C-F) bond should exhibit a stretching vibration in the 1100-1400 cm⁻¹ range, though its intensity can vary. Vibrations of the toluene (B28343) methyl (CH₃) group and the aromatic ring C-C and C-H bonds will also produce characteristic peaks across the spectrum.

Table 1: Predicted Characteristic Raman Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Asymmetric Stretch | -NO₂ | 1535–1600 | Moderate |

| Symmetric Stretch | -NO₂ | 1320–1350 | Very Strong |

| Aromatic Ring Stretch | C=C | 1450–1610 | Moderate to Strong |

| Stretch | C-F | 1100-1400 | Moderate to Strong |

| Symmetric/Asymmetric Stretch | -CH₃ | 2870-2980 | Moderate to Strong |

| In-plane Bend | C-H | 1000-1300 | Weak to Moderate |

Comparative Vibrational Spectral Analysis with Related Nitroaromatics

To better understand the vibrational properties of this compound, a comparative analysis with related nitroaromatics such as 2,3-dinitrotoluene (B167053) and 4-nitrotoluene is insightful nih.govnih.gov.

Comparison with 2,3-Dinitrotoluene: The primary difference in the Raman spectrum of this compound compared to its non-fluorinated counterpart, 2,3-dinitrotoluene, would be the presence of vibrational modes involving the C-F bond nih.gov. The strong electronegativity of the fluorine atom is expected to induce shifts in the vibrational frequencies of the adjacent aromatic C-H and C-C bonds due to changes in bond polarity and electron density distribution within the benzene ring.

Comparison with 2,4-Dinitrotoluene (2,4-DNT) and 2,6-Dinitrotoluene (2,6-DNT): These isomers are well-studied, and their spectra show characteristic strong peaks for the NO₂ symmetric stretch around 1350 cm⁻¹ pitt.eduresearchgate.net. The precise position of the nitro group vibrations in this compound would be influenced by steric and electronic interactions between the two adjacent nitro groups and the nearby methyl group, which differs from the substitution patterns in 2,4-DNT and 2,6-DNT.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a critical analytical tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding a molecule with high-energy electrons, leading to ionization and extensive fragmentation. The resulting fragmentation pattern is reproducible and serves as a molecular fingerprint. For nitroaromatic compounds, characteristic fragmentation pathways include the loss of nitro-related groups and cleavage of the aromatic ring nih.gov.

For this compound (C₇H₅FN₂O₄), the molecular ion peak [M]⁺• would be expected at a mass-to-charge ratio (m/z) of 200. Subsequent fragmentation would likely proceed through characteristic losses of nitro-associated radicals and neutral molecules.

A plausible fragmentation pathway would include:

Loss of a nitro group (-NO₂): [M - NO₂]⁺, leading to a fragment at m/z 154.

Loss of a nitroso group (-NO): This often occurs after rearrangement and can lead to fragments from the loss of 30 Da.

Loss of oxygen (-O): A common rearrangement in ortho-nitro compounds can lead to the loss of an oxygen atom, resulting in an [M - O]⁺• ion at m/z 184.

Sequential losses: Further fragmentation could involve the loss of the second nitro group or other small molecules like CO.

Table 2: Plausible EI-MS Fragments for this compound

| Fragment Ion | Proposed Loss | Expected m/z |

|---|---|---|

| [C₇H₅FN₂O₄]⁺• | Molecular Ion | 200 |

| [C₇H₅FN₂O₃]⁺• | Loss of O | 184 |

| [C₇H₅FNO₂]⁺ | Loss of NO₂ | 154 |

| [C₇H₅FNO₃]⁺ | Loss of NO | 170 |

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) for Accurate Mass Determination

Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated [M+H]⁺ or deprotonated [M-H]⁻ ions with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy, allowing for the determination of the elemental formula of the ion.

For nitroaromatic compounds, ESI is often performed in negative ion mode, which is highly sensitive for these electronegative molecules. This compound would be expected to form a deprotonated molecule, [C₇H₄FN₂O₄]⁻ nih.govresearchgate.net. Using high-resolution instrumentation, the exact mass of this ion can be measured and compared to the theoretical value to confirm the elemental composition.

Molecular Formula: C₇H₅FN₂O₄

Theoretical Exact Mass: 200.02300 Da

Expected ESI-HRMS Ion (Negative Mode): [C₇H₄FN₂O₄]⁻

Calculated Exact Mass of Ion: 199.01528 Da

Collision-induced dissociation of the [M-H]⁻ ion of dinitrotoluene isomers has been shown to produce distinct fragments, allowing for their differentiation nih.govresearchgate.net. For this compound, fragmentation of the deprotonated ion could involve losses of NO, NO₂, or potentially CH₂O, providing further structural information nih.gov.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in publicly accessible databases, its solid-state structure can be inferred by examining related molecules.

The crystal structures of dinitrotoluene isomers like 2,4-DNT and 2,6-DNT have been determined nih.govchemspider.com. In these structures, the benzene ring is generally planar. However, significant steric strain between the ortho-substituted nitro and methyl groups forces the nitro groups to twist out of the plane of the aromatic ring. For 2,6-dinitrotoluene, the dihedral angles between the nitro groups and the benzene ring are reported to be 53.1° and 38.1°.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by mass spectrometry. For fluorinated organic compounds, special reagents and conditions are often required to ensure the accurate determination of all elements, as fluorine is highly reactive thermofisher.com.

The theoretical elemental composition of this compound, based on its molecular formula C₇H₅FN₂O₄, is calculated as follows:

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 84.077 | 42.02% |

| Hydrogen | H | 1.008 | 5.040 | 2.52% |

| Fluorine | F | 18.998 | 18.998 | 9.49% |

| Nitrogen | N | 14.007 | 28.014 | 14.00% |

| Oxygen | O | 15.999 | 63.996 | 31.97% |

| Total | | | 200.125 | 100.00% |

Experimental results from elemental analysis that match these theoretical percentages would serve to confirm the purity and empirical formula of a synthesized sample of this compound.

Computational and Theoretical Chemistry Studies on 6 Fluoro 2,3 Dinitrotoluene

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. These calculations solve the Schrödinger equation for a given molecule, albeit with approximations, to find the lowest energy structure. The process of geometry optimization systematically alters the bond lengths, bond angles, and dihedral angles of a molecule to find the configuration that corresponds to a minimum on the potential energy surface.

For molecules like 6-Fluoro-2,3-dinitrotoluene, methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed. DFT, in particular, has become a popular choice due to its balance of accuracy and computational cost. The selection of a suitable basis set, which is a set of mathematical functions used to describe the electronic orbitals, is also crucial for obtaining reliable results. Common basis sets include Pople-style basis sets like 6-31G* or 6-311G**, and correlation-consistent basis sets.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative based on related compounds)

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-H (methyl) bond length | ~1.09 Å |

| C-F bond length | ~1.35 Å |

| C-N bond length | ~1.47 Å |

| N-O bond length | ~1.22 Å |

| C-C-C (aromatic) bond angle | ~118° - 122° |

| O-N-O bond angle | ~125° |

Note: These are estimated values based on computational studies of similar molecules and are for illustrative purposes.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that has proven to be highly effective in studying the properties of organic molecules, including fluorinated and nitrated aromatic compounds. researchgate.net DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is generally more computationally efficient than traditional wave-function-based methods while providing a good level of accuracy.

The electronic structure of a molecule is described by its molecular orbitals, which are mathematical functions that describe the wave-like behavior of electrons. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals that are primarily involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and stability of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity.

For this compound, the presence of the electron-withdrawing nitro groups and the electronegative fluorine atom is expected to lower the energies of both the HOMO and LUMO. The HOMO is likely to be a π-orbital delocalized over the benzene (B151609) ring, while the LUMO is expected to have significant contributions from the π* orbitals of the nitro groups.

Table 2: Predicted Frontier Orbital Energies and HOMO-LUMO Gap for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -8.5 to -9.5 |

| LUMO Energy | -3.0 to -4.0 |

| HOMO-LUMO Gap | 4.5 to 6.5 |

Note: These are estimated values based on DFT calculations of related nitroaromatic compounds and are for illustrative purposes.

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is calculated by placing a positive point charge at various points on the electron density surface of the molecule and calculating the electrostatic interaction energy. The resulting potential is then color-coded onto the molecular surface, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential).

In the case of this compound, the MEP map is expected to show a significant negative potential around the oxygen atoms of the two nitro groups, making these sites susceptible to electrophilic attack. The fluorine atom, being highly electronegative, will also contribute to a region of negative potential. Conversely, the hydrogen atoms of the benzene ring and the methyl group will exhibit a positive potential, indicating their susceptibility to nucleophilic attack. The regions of the aromatic ring will also show variations in electrostatic potential due to the influence of the substituents.

Computational methods, particularly DFT, can be used to predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. By comparing the calculated spectra with experimentally obtained spectra, it is possible to identify and assign the characteristic vibrational modes of the molecule.

For this compound, the vibrational spectrum is expected to show characteristic peaks corresponding to the functional groups present. These would include symmetric and asymmetric stretching vibrations of the nitro groups (typically in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹), C-F stretching vibrations, C-H stretching vibrations of the aromatic ring and the methyl group, and various ring deformation modes.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| NO₂ asymmetric stretch | 1530 - 1560 |

| NO₂ symmetric stretch | 1340 - 1370 |

| C-F stretch | 1100 - 1250 |

| Aromatic C-H stretch | 3000 - 3100 |

| Methyl C-H stretch | 2900 - 3000 |

Note: These are estimated values based on computational studies of similar nitroaromatic and fluorinated compounds and are for illustrative purposes.

Conformational Analysis and Stability Assessment

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the methyl group and the two nitro groups.

Computational methods can be used to map the potential energy surface as a function of the dihedral angles associated with these rotations. By identifying the energy minima on this surface, the most stable conformations of the molecule can be determined. The energy barriers between these conformations can also be calculated, providing insight into the flexibility of the molecule at different temperatures.

The stability of the different conformers of this compound will be influenced by a combination of steric and electronic effects. Steric hindrance between the bulky nitro groups and the adjacent methyl and fluoro substituents will play a significant role in determining the preferred orientations of these groups relative to the benzene ring. It is likely that the most stable conformation will involve a staggering of these groups to minimize repulsive interactions.

Reaction Mechanism Elucidation through Computational Methods (e.g., Activation Energy Barriers)

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition state, which is the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the rate of the reaction.

While specific studies on the reaction mechanisms of this compound were not found in the reviewed literature, computational approaches provide a viable means to explore its reactivity and predict the most likely reaction pathways and their associated energy barriers.

Theoretical Prediction of Energetic Properties

The energetic properties of this compound, such as its heat of formation, detonation velocity, and detonation pressure, are key indicators of its performance as an explosive. These properties are often predicted using computational methods like Density Functional Theory (DFT). DFT calculations allow for the determination of the molecule's electronic structure and energy, which are then used to derive its energetic characteristics.

Below is a representative data table illustrating the types of energetic properties that are typically calculated for such compounds, with placeholder values to demonstrate the format. These values are not the actual predicted properties of this compound.

| Property | Predicted Value | Unit |

|---|---|---|

| Heat of Formation (solid) | Data not available | kJ/mol |

| Density | Data not available | g/cm³ |

| Detonation Velocity (D) | Data not available | km/s |

| Detonation Pressure (P) | Data not available | GPa |

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in the solid state, known as crystal packing, is dictated by intermolecular interactions. These interactions are critical as they influence key physical properties of energetic materials, including density, sensitivity, and stability. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystal structures. This method maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules.

For fluorinated nitrotoluenes, the crystal packing is influenced by a variety of intermolecular interactions, including hydrogen bonds, π-π stacking, and interactions involving the nitro groups and fluorine atoms. The introduction of a fluorine atom can lead to the formation of F···H or F···F interactions, which can significantly affect the crystal packing arrangement.

The following interactive data table provides a representative breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface for a fluorinated dinitrotoluene, illustrating the type of data obtained from such studies. The values presented are illustrative and not the specific data for this compound.

| Intermolecular Contact | Contribution (%) |

|---|---|

| O···H | Data not available |

| H···H | Data not available |

| C···H | Data not available |

| F···H | Data not available |

| O···C | Data not available |

| N···O | Data not available |

| F···O | Data not available |

| Other | Data not available |

Environmental Transformation and Fate of 6 Fluoro 2,3 Dinitrotoluene Research Perspectives

Biodegradation Pathways and Microbial Transformation

Currently, there is no specific information available regarding the biodegradation pathways or microbial transformation of 6-Fluoro-2,3-dinitrotoluene. Research on other dinitrotoluene (DNT) isomers, such as 2,4-DNT and 2,6-DNT, has identified several bacterial strains capable of their degradation. dss.go.thresearchgate.netnih.govdtic.mil These studies have elucidated complex enzymatic pathways, often initiated by dioxygenase or reductase enzymes, leading to the mineralization of the compounds. researchgate.netnih.govnih.gov

Future research on this compound would need to investigate:

The identification of microbial consortia or pure cultures capable of utilizing this compound as a carbon, nitrogen, or energy source.

The metabolic pathways involved, including the initial enzymatic attack and subsequent breakdown products. The presence of the fluorine atom may significantly influence the compound's susceptibility to microbial degradation compared to its non-fluorinated analogs.

The role of key enzymes, such as nitroreductases and dioxygenases, and how the fluorine substituent at the 6-position affects enzyme-substrate interactions.

Table 1: Comparison of Microbial Degradation Pathways for Dinitrotoluene Isomers (Illustrative) This table is based on data for non-fluorinated DNTs and is for illustrative purposes only, as no data exists for this compound.

| DNT Isomer | Key Degrading Microorganisms | Initial Enzymatic Step | Key Intermediates |

|---|---|---|---|

| 2,4-Dinitrotoluene | Burkholderia sp. | Dioxygenation | 4-Methyl-5-nitrocatechol |

| 2,6-Dinitrotoluene | Burkholderia cepacia, Hydrogenophaga palleronii | Dioxygenation | 3-Methyl-4-nitrocatechol |

| This compound | Data Not Available | Data Not Available | Data Not Available |

Photolytic Degradation Processes

Specific studies on the photolytic degradation of this compound are not available. For other nitroaromatic compounds, photolysis is recognized as a significant transformation mechanism in aqueous environments. dtic.mil The process typically involves the absorption of ultraviolet (UV) radiation, leading to the excitation of the molecule and subsequent chemical reactions, which can include the reduction of nitro groups or ring cleavage. nih.gov The presence of a fluorine atom could potentially alter the photolytic behavior of the molecule, but this has not been experimentally determined for this specific compound.

Abiotic Transformation Mechanisms in Aquatic and Soil Systems

Information regarding the abiotic transformation of this compound in aquatic and soil systems is currently unavailable. For related compounds, abiotic processes such as hydrolysis and reduction by inorganic soil constituents can contribute to their transformation. The strong electron-withdrawing nature of the nitro groups and the fluorine atom likely influences the reactivity of the aromatic ring towards nucleophilic attack or reduction. However, without experimental data, the rates and products of these potential reactions for this compound remain unknown.

Environmental Persistence and Mobility Studies

There are no published studies on the environmental persistence or mobility of this compound. The persistence of a chemical is determined by its resistance to biodegradation, photolysis, and other degradation mechanisms. Its mobility in soil and water is governed by properties such as water solubility and its tendency to sorb to organic matter and soil particles. researchgate.neticipe.org The presence of a fluorine atom can increase the persistence of organic compounds due to the strength of the carbon-fluorine bond. researchgate.net However, specific data like soil-water partition coefficients (Kd) or organic carbon-water (B12546825) partitioning coefficients (Koc) for this compound are required to predict its environmental transport and fate.

Table 2: Key Parameters for Assessing Environmental Persistence and Mobility (Illustrative) This table outlines the types of data needed for this compound.

| Parameter | Definition | Significance for this compound |

|---|---|---|

| Half-life (t½) in Soil/Water | Time required for 50% of the compound to degrade. | Indicates persistence. (Data Not Available) |

| Soil Adsorption Coefficient (Koc) | Measure of the compound's tendency to bind to organic carbon in soil. | Indicates mobility; higher Koc suggests lower mobility. (Data Not Available) |

| Water Solubility | The maximum amount of the compound that can dissolve in water. | Influences leaching potential and bioavailability. (Data Not Available) |

Analytical Monitoring in Environmental Research Samples

Specific analytical methods for the detection and quantification of this compound in environmental samples (soil, water, air) have not been documented in the reviewed literature. Generally, the analysis of nitroaromatic compounds in environmental matrices relies on chromatographic techniques. epa.govnih.gov

Standard methods for related compounds that could be adapted for this compound include:

High-Performance Liquid Chromatography (HPLC): Often coupled with a UV detector, HPLC is a common method for analyzing thermally labile and non-volatile explosives and related compounds in water and soil extracts. nih.gov

Gas Chromatography (GC): This technique is frequently used with an electron capture detector (ECD) or a mass spectrometer (MS). GC-MS provides high sensitivity and specificity, allowing for the definitive identification of the compound. epa.gov

Developing a validated analytical method would be the first step in any environmental study of this compound. This would involve establishing protocols for sample extraction, cleanup, and instrumental analysis, including determining detection limits and quantification ranges. epa.gov The development of methods for detecting fluorinated compounds, in general, is an active area of research. perkinelmer.com

Synthesis and Characterization of Functionalized Derivatives of 6 Fluoro 2,3 Dinitrotoluene

Design Principles for Novel Fluorinated Polynitroarylenes

The design of new fluorinated polynitroarylenes is guided by the unique properties imparted by the fluorine atom. The incorporation of fluorine into aromatic systems is a well-established strategy in medicinal chemistry and materials science to enhance molecular properties. nbinno.com One of the primary principles is leveraging fluorine's high electronegativity, which significantly alters the electronic landscape of the molecule. This electron-withdrawing effect can enhance the thermal stability and detonation properties of energetic materials. researchgate.net

The replacement of hydrogen with fluorine can lead to substantial improvements in the practical properties of high-energy materials, such as increased density and reduced sensitivity to stimuli like shock. researchgate.net In drug design, fluorination is often used to improve metabolic stability, bioavailability, and binding affinity. researchgate.net While not directly applicable to energetic materials, these principles highlight fluorine's profound impact on molecular interactions and reactivity. For instance, replacing a methoxy (B1213986) group (OCH3) with a trifluoromethoxy group (OCF3) can increase lipophilicity by approximately one log unit, a principle that demonstrates the significant physicochemical changes fluorine can induce. scilit.com The design of novel fluorinated polynitroarylenes, therefore, focuses on harnessing these electronic and steric effects to create compounds with superior performance and stability profiles compared to their non-fluorinated analogues. researchgate.net

Strategies for Modifying the Aromatic Ring System

Modification of the aromatic ring of 6-Fluoro-2,3-dinitrotoluene and its precursors primarily involves electrophilic aromatic substitution reactions. A common and straightforward strategy is the direct nitration of fluorinated aromatic substrates at elevated temperatures. researchgate.net The fluorine atom, despite being deactivating due to its inductive electron-withdrawing effect, can influence the regioselectivity of the nitration process. researchgate.net

Alternative strategies involve building the molecule from pre-functionalized precursors. For example, syntheses can begin with compounds like 3-chloro-4-fluoro aniline, which is then used to construct more complex heterocyclic systems that can be subsequently modified. derpharmachemica.com Another approach is the Thorpe-Ziegler cyclization, an intramolecular condensation reaction used to create fused ring systems, demonstrating how the aromatic core can be elaborated into more complex structures. researchgate.net These methods provide pathways to a diverse range of derivatives by allowing for the controlled addition of substituents and the construction of new ring systems attached to the core fluorinated aromatic structure.

Introduction of Additional Functional Groups

The introduction of functional groups beyond the nitro and fluoro substituents is key to creating derivatives with diverse properties. The nitro groups themselves are valuable precursors for other functionalities. For instance, the reduction of a nitro group can yield an amino group (-NH2), which is a versatile handle for numerous subsequent chemical transformations. This is a common step in the synthesis of many functionalized aromatic compounds. chemicalbook.com

The amino group can then be used in condensation reactions, such as the formation of Schiff bases by reacting with aldehydes or ketones. derpharmachemica.com These intermediates can be further cyclized to introduce new heterocyclic rings, such as azetidinones (β-lactams). derpharmachemica.com Other functional groups can be introduced via reactions on the methyl group or by employing precursor molecules that already contain the desired functionality. The goal is to append groups that can modulate the molecule's properties, whether for creating new energetic materials, intermediates for organic synthesis, or compounds with potential biological activity. mdpi.com

Impact of Structural Modifications on Molecular Properties and Reactivity

Structural modifications, particularly the introduction of fluorine, have a profound impact on the molecular properties and reactivity of dinitrotoluene derivatives. The replacement of traditional polynitroarylenes with their fluorinated counterparts has garnered significant attention due to improvements in detonation performance. researchgate.net The presence of fluorine can lead to lower melting points, which is an ideal characteristic for melt-cast energetic materials. researchgate.net

Furthermore, density functional theory (DFT) calculations and X-ray analysis of fluorinated nitrotoluenes reveal changes in electronic density and electrostatic potential on the molecular surface, which correlate with their observed properties. researchgate.net The introduction of different building blocks can be used to increase π-conjugation length, which in turn affects the optical and electronic properties of the molecules. mdpi.com These modifications influence intermolecular interactions, solubility, and thermal stability, allowing for the precise tuning of the final compound's characteristics for specific applications. researchgate.netmdpi.com

Note: The data in the table is based on findings for various fluorinated and non-fluorinated nitrotoluenes to illustrate the impact of fluorination on thermal stability. researchgate.net

Deuterium (B1214612) Labeling for Mechanistic and Spectroscopic Research

Deuterium labeling is a powerful technique for elucidating reaction mechanisms and for detailed spectroscopic analysis. clearsynth.com In this method, one or more hydrogen atoms in a molecule are replaced with their heavier isotope, deuterium. clearsynth.com While chemically similar, the increased mass of deuterium can lead to a measurable change in reaction rates, a phenomenon known as the kinetic isotope effect (KIE). chem-station.com

By measuring the KIE, researchers can determine whether a specific carbon-hydrogen bond is broken in the rate-determining step of a reaction. chem-station.com For example, mechanistic studies on the thermochemical decomposition of 2,4,6-trinitrotoluene (B92697) (TNT) utilized deuterium labeling of the methyl group. osti.gov The results provided direct evidence that the rupture of a C-H bond in the methyl group was the rate-limiting step of the decomposition process. osti.gov This same principle can be applied to study the reactivity and decomposition pathways of this compound, providing fundamental insights into its chemical behavior. Deuterium-labeled compounds are also invaluable in nuclear magnetic resonance (NMR) spectroscopy, where they can be used as contrast agents to help determine the three-dimensional structure of molecules. clearsynth.com

Applications of 6 Fluoro 2,3 Dinitrotoluene in Specialized Research Areas

Role as an Intermediate in Fine Chemical Synthesis

In the field of fine chemical synthesis, fluorinated aromatic compounds like 6-Fluoro-2,3-dinitrotoluene serve as important intermediates. The nitro groups can be reduced to form amino groups, which are then available for a wide range of further reactions, such as diazotization or amide bond formation. The fluorine atom can also influence the reactivity of the molecule and is often a key component in the final target structure.

For example, related fluoronitrotoluene compounds are used as starting materials for multi-step syntheses. A common strategy involves the nitration of a fluorotoluene, followed by oxidation of the methyl group to a carboxylic acid. guidechem.com This creates a versatile intermediate that can be used in the production of various pharmaceuticals and other fine chemicals. guidechem.com The specific arrangement of substituents in this compound allows for the synthesis of unique and complex target molecules that would be difficult to produce through other synthetic routes.

Contributions to Energetic Materials Research (e.g., Melt-Cast Formulations)

A significant area of research for this compound and related compounds is in the development of advanced energetic materials. researchgate.net The introduction of fluorine into nitroaromatic compounds can lead to several beneficial properties compared to traditional materials like trinitrotoluene (TNT) and dinitrotoluene (DNT). researchgate.netresearchgate.net

Key advantages of fluorination in energetic materials include:

Improved Detonation Performance: The presence of fluorine can enhance the detonation velocity and pressure of the material. researchgate.netresearchgate.net

Increased Density: Fluorination often leads to an increase in the density of the compound, which is a critical factor for the performance of energetic materials.

Enhanced Thermal Stability: Fluorinated nitroaromatics can exhibit higher thermal stability, which is important for the safety and storage of these materials.

Lower Melting Points: Many fluorinated energetic materials have lower melting points, making them suitable for melt-cast formulations. researchgate.netresearchgate.net This process involves melting the explosive and pouring it into a mold, which is a safer and more efficient method for producing explosive charges. cmac.ac.ukdtic.mil

Research into fluorinated nitrotoluenes has shown that they are promising candidates to replace or supplement existing energetic materials in melt-cast applications. researchgate.netresearchgate.net The specific properties of this compound would be evaluated within this context to determine its suitability for various energetic formulations.

| Compound | Key Advantage of Fluorination | Application |

|---|---|---|

| Fluorinated Nitrotoluenes | Improved detonation performance, increased density, enhanced thermal stability, lower melting points. researchgate.netresearchgate.netresearchgate.net | Potential replacements for TNT in melt-cast formulations. researchgate.netresearchgate.net |

| 2,4-Dinitroanisole (DNAN) | Reduced sensitivity to accidental initiation. cmac.ac.ukdtic.mil | Replacement for TNT in melt-cast formulations. cmac.ac.ukdtic.mil |

| Trinitrotoluene (TNT) | Traditional melt-castable explosive. | Wide variety of civilian and military applications. researchgate.net |

Utilization in Materials Science Research

Beyond its application in energetic materials, the principles of incorporating fluorine into organic molecules are being explored in broader materials science research. The strong carbon-fluorine bond and the high electronegativity of fluorine can impart unique properties to polymers and other materials, such as increased thermal stability, chemical resistance, and specific optical or electronic properties. While specific research on the direct incorporation of this compound into polymers is not widely documented, its role as a precursor allows for the creation of fluorinated monomers that can then be polymerized.

Exploration in Agrochemical and Pharmaceutical Precursor Development (Research Scale)

The introduction of fluorine is a well-established strategy in the design of new agrochemicals and pharmaceuticals. nih.govresearchgate.net Fluorine can alter the metabolic stability, bioavailability, and binding affinity of a molecule to its biological target. nih.govbohrium.com As such, fluorinated building blocks are of great interest to researchers in these fields.

Future Directions and Emerging Research Avenues

Advanced Synthetic Methodologies

The synthesis of fluorinated nitrotoluenes, including 6-Fluoro-2,3-dinitrotoluene, is moving beyond traditional nitration methods that often require harsh conditions and yield mixtures of isomers. Future research is focused on developing more selective, efficient, and safer synthetic pathways.

One promising approach involves the use of modern fluorinating agents. Reagents like Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and DAST (diethylaminosulfur trifluoride) offer milder conditions and greater selectivity for introducing fluorine atoms into organic molecules. mdpi.comsci-hub.se Research into their application for the direct fluorination of dinitrotoluene precursors or the selective nitration of fluorotoluene could yield more controlled synthetic routes.

Another area of advancement is the adaptation of novel reaction technologies. Flow chemistry, for instance, offers significant safety and efficiency benefits for hazardous reactions like nitration by using small reactor volumes and providing precise control over reaction parameters. nih.gov The development of a continuous flow process for the synthesis of this compound could enable safer production and easier scalability. Furthermore, patent literature points towards catalytic methods for synthesizing fluorotoluene derivatives from waste materials like 2,4,6-trinitrotoluene (B92697) (TNT), suggesting a move towards more sustainable chemical manufacturing. google.com

| Synthetic Approach | Key Features | Potential Advantages |

| Catalytic Fluorodenitration | Utilizes catalysts (e.g., Palladium-based) and novel fluorine sources to replace nitro groups with fluorine. google.com | Potential to use waste energetic materials as starting products; increased atom economy. |

| Flow Chemistry Nitration | Continuous reaction in a microreactor system with precise temperature and mixing control. nih.gov | Enhanced safety for hazardous nitration reactions; improved yield and purity; easier automation. |

| Advanced Fluorinating Agents | Use of electrophilic (e.g., Selectfluor) or nucleophilic (e.g., DAST) reagents for targeted fluorination. mdpi.comsci-hub.se | Milder reaction conditions; greater functional group tolerance and regioselectivity. |

Deeper Understanding of Structure-Reactivity Relationships

The introduction of a fluorine atom to the dinitrotoluene scaffold significantly alters its electronic properties and, consequently, its reactivity and performance characteristics. Future research will focus on a more profound understanding of these structure-reactivity relationships. The electron-withdrawing nature of fluorine can influence the stability and energetic performance of the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies are a key tool in this area. nih.gov By correlating molecular descriptors (such as electronic properties, steric factors, and hydrophobicity) with experimental data on toxicity or reactivity, QSAR models can be developed to predict the behavior of new, unsynthesized compounds. researchgate.netdergipark.org.tr For this compound, QSAR models could predict its environmental fate, biological activity, or energetic properties based on its unique structural features. nih.gov

Computational chemistry, particularly density functional theory (DFT), will continue to be instrumental. DFT calculations can map the electrostatic potential on the molecular surface, providing insights into reactive sites and intermolecular interactions. researchgate.net This information is crucial for understanding detonation mechanisms and predicting sensitivity, helping to design safer and more effective energetic materials.

| Research Technique | Focus Area for this compound | Expected Insights |

| QSAR Modeling | Predicting toxicity, biodegradability, and energetic performance. nih.govresearchgate.net | Elucidation of key molecular features governing activity; guidance for designing safer analogues. |

| Density Functional Theory (DFT) | Calculation of electronic density, electrostatic potential, and bond dissociation energies. researchgate.net | Understanding of reactivity, thermal stability, and sensitivity; prediction of detonation properties. |

| Spectroscopic Analysis | Advanced NMR and X-ray crystallography studies. | Precise determination of molecular geometry and intermolecular forces in the solid state. |

Integration of Multi-Omics Approaches in Environmental Degradation Studies

Nitroaromatic compounds are significant environmental pollutants, and understanding their biodegradation pathways is crucial for developing effective bioremediation strategies. nih.govresearchgate.net The presence of a carbon-fluorine bond, known for its strength, can make compounds like this compound particularly recalcitrant to degradation. nih.gov Future research will increasingly integrate multi-omics approaches—genomics, proteomics, and metabolomics—to unravel the complex microbial processes involved in its breakdown.

By studying microorganisms capable of degrading related compounds, such as Rhodococcus sp. for other nitroaromatics, researchers can identify the specific genes, enzymes, and metabolic pathways responsible for the catabolism of these pollutants. mdpi.comnih.govnih.gov Multi-omics studies can provide a holistic view of the microbial response to the presence of this compound, revealing key upregulated enzymes (proteomics), activated genetic pathways (genomics), and resulting breakdown products (metabolomics). mdpi.comnih.gov This integrated approach is essential for engineering more efficient microorganisms for the bioremediation of sites contaminated with fluorinated nitroaromatics. researchgate.net

Novel Computational Approaches for Predictive Modeling

The design and testing of energetic materials are inherently costly and hazardous. nih.gov Novel computational approaches, particularly those based on machine learning and artificial intelligence, are emerging as powerful tools for the predictive modeling of their properties. nih.gov These models can accelerate the discovery and design of new materials by screening vast numbers of virtual compounds. llnl.govumd.edu

For this compound, predictive models can be developed to estimate key performance parameters such as detonation velocity, impact sensitivity, and thermal stability based solely on its molecular structure. mdpi.com These models are trained on existing data from a wide range of energetic materials and use molecular descriptors to establish complex relationships between structure and function. nih.gov By leveraging these in silico tools, researchers can prioritize synthetic targets, optimize molecular designs for desired properties, and enhance the safety of energetic materials research. nih.govllnl.gov

Development of New Research Applications

While the primary applications of dinitrotoluenes are as intermediates for polyurethanes and explosives like TNT, the unique properties imparted by the fluorine atom in this compound open avenues for new research applications. epa.govepa.gov

One potential area is in the development of advanced energetic materials. The fluorine atom can improve detonation performance and thermal stability, making fluorinated nitrotoluenes potential candidates for new melt-cast explosive formulations. researchgate.net

Another emerging field is the development of fluorescent sensors and probes. Although most nitroaromatics are non-fluorescent, recent research has shown that specific molecular geometries can induce fluorescence. springernature.com The unique electronic structure of this compound could be explored for applications in chemical sensing or as a fluorinated building block in the synthesis of novel dyes and imaging agents, potentially for applications like Positron Emission Tomography (PET). nih.govnih.gov The incorporation of fluorine can enhance properties like cell permeability and solubility, which are beneficial in medicinal chemistry and bio-imaging. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 6-Fluoro-2,3-dinitrotoluene, and how do reaction parameters affect yield and purity?

- Methodological Answer : Synthesis typically involves sequential nitration of fluorinated toluene precursors. For example, fluorinated toluene derivatives undergo nitration using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration. Reaction monitoring via TLC or HPLC ensures intermediate isolation. Post-synthesis purification (e.g., recrystallization from ethanol/water) achieves >95% purity. Competitive nitro group placement is influenced by steric and electronic effects of fluorine .

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies fluorine substitution patterns (δ range: -110 to -120 ppm for aromatic F).

- ¹H/¹³C NMR : Reveals deshielding effects from nitro groups (e.g., aromatic protons near NO₂ appear downfield).

- FT-IR : Detects nitro group asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹).

- Mass Spectrometry (EI-MS) : Confirms molecular ion (e.g., m/z 214 [M⁺] for C₇H₄FN₂O₄). Cross-validation with elemental analysis ensures accuracy .

Q. How do electron-withdrawing substituents (fluoro and nitro) influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The nitro group activates the ring for NAS at meta positions, while fluorine exerts an ortho-directing effect. Reactivity studies in polar aprotic solvents (e.g., DMF) with nucleophiles (e.g., amines) show competitive substitution pathways. Kinetic studies under varying temperatures (25–80°C) and pH conditions (acidic vs. basic) quantify rate constants for mechanistic insights .

Advanced Research Questions

Q. What computational strategies predict regioselectivity in electrophilic aromatic substitution (EAS) reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311G**) model electron density distributions and Fukui indices to identify reactive sites. For fluoronitroarenes, EAS regioselectivity depends on the balance between fluorine’s ortho-directing and nitro’s meta-directing effects. Transition state analysis (e.g., using Gaussian or ORCA software) evaluates activation barriers for competing pathways .

Q. How can researchers resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Controlled stability studies in buffered solutions (pH 1–13) at 25°C and 40°C, monitored via UV-Vis spectroscopy and HPLC, identify degradation products. For example, nitro group reduction under acidic conditions or hydrolysis in alkaline media may occur. Kinetic modeling (e.g., pseudo-first-order rate constants) and Arrhenius plots extrapolate shelf-life under storage conditions .

Q. What catalytic systems optimize the reduction of this compound to its diamine derivative while minimizing dehalogenation?

- Methodological Answer : Hydrogenation over palladium catalysts (Pd/C or Pd-Al₂O₃) in ethanol at 50–80°C and 1–3 bar H₂ pressure selectively reduces nitro groups. Adding inhibitors (e.g., thiourea) prevents dehalogenation. Reaction progress tracked by GC-MS ensures intermediate control (e.g., mono-nitro retention). Catalyst recycling studies assess durability over multiple cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro